1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- chemical properties
1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- chemical properties
An In-depth Technical Guide to 1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl-
Foreword
This technical guide provides a comprehensive overview of the chemical and biological properties of 1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- (CAS No: 141691-42-1). As a substituted benzimidazole, this molecule belongs to a class of heterocyclic compounds renowned for their wide-ranging pharmacological activities and applications in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's structure, physicochemical characteristics, synthesis, reactivity, biological significance, and safety protocols. The narrative synthesizes empirical data with mechanistic understanding to provide a holistic and actionable resource.
Molecular Identity and Structural Elucidation
Nomenclature and Chemical Identifiers
A precise understanding of a compound begins with its unambiguous identification. The key identifiers for the topic compound are summarized below.
| Identifier | Value |
| IUPAC Name | 2-amino-1-methyl-1H-benzimidazole-6-carbonitrile |
| CAS Number | 141691-42-1[1] |
| Molecular Formula | C₉H₈N₄[1] |
| Molecular Weight | 172.19 g/mol [1] |
| InChI Key | CNGVAAVGGINQTB-UHFFFAOYSA-N[1] |
Chemical Structure
The molecular architecture of 1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- is foundational to its chemical behavior and biological activity. The structure consists of a fused bicyclic system where a benzene ring is joined to an imidazole ring.
Caption: 2D structure of 2-amino-1-methyl-1H-benzimidazole-6-carbonitrile.
Core Structural Features and Electronic Profile
The molecule's properties are a direct consequence of its unique structural arrangement.
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Benzimidazole Scaffold : This core is a prevalent pharmacophore in numerous bioactive molecules, including kinase inhibitors and antimicrobial agents.[1] Its rigid, planar structure is ideal for interacting with biological targets like enzyme active sites and DNA.[2][3]
-
2-Amino Group (-NH₂) : Positioned at the 2-position of the imidazole ring, this electron-donating group influences the electronic density of the heterocyclic system and serves as a key hydrogen bond donor.
-
1-Methyl Group (-CH₃) : The methylation at the N1 position blocks this nitrogen from participating in tautomerism or acting as a hydrogen bond donor, which can significantly alter its binding profile compared to N-unsubstituted analogs.
-
6-Carbonitrile Group (-CN) : Located on the benzene ring, the cyano group is a strong electron-withdrawing group. This feature modulates the overall electronic properties and reactivity of the aromatic system and provides an additional site for potential metabolic transformation or chemical derivatization.[1]
The interplay between the electron-donating amino group and the electron-withdrawing cyano group creates a distinct electronic profile that governs the molecule's reactivity and intermolecular interactions.[1]
Physicochemical and Spectroscopic Data
Characterization relies on a combination of physical measurements and spectroscopic analysis. While comprehensive experimental data for this specific compound is not fully published, typical properties and spectroscopic signatures can be inferred from its structure and data on related compounds.
Physical Properties
| Property | Value/Description | Source |
| Purity | ≥ 97% (via HPLC) | [1] |
| Appearance | Typically a solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Inferred |
Spectroscopic Analysis
Spectroscopy provides a fingerprint for the molecule, confirming its structure and purity.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic peaks for its functional groups. A key confirmed absorption is the nitrile (C≡N) stretch observed at 2,210 cm⁻¹.[1] Other expected significant bands include:
-
~3400-3300 cm⁻¹ : N-H stretching vibrations of the primary amino group.
-
~3100-3000 cm⁻¹ : Aromatic C-H stretching.
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~2950-2850 cm⁻¹ : Aliphatic C-H stretching from the methyl group.
-
~1650-1600 cm⁻¹ : C=N and C=C stretching vibrations within the benzimidazole ring system.
-
~1620-1580 cm⁻¹ : N-H bending of the amino group.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would provide precise information on the chemical environment of the hydrogen atoms. Expected signals include a singlet for the N-methyl protons (likely around 3.5-4.0 ppm), distinct signals for the aromatic protons on the benzene ring (in the 7.0-8.0 ppm region), and a broad singlet for the amino (-NH₂) protons.
-
¹³C NMR : The carbon spectrum would show distinct peaks for the nine carbon atoms, including the characteristic signal for the nitrile carbon (typically 115-125 ppm), signals for the aromatic and imidazole carbons (110-155 ppm), and a signal for the N-methyl carbon (around 30-35 ppm).
-
-
Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 172.19 g/mol . Fragmentation patterns would likely involve the loss of HCN, CH₃, or NH₂ fragments.
Synthesis and Chemical Reactivity
Synthetic Methodologies
The synthesis of substituted benzimidazoles is a well-established field in organic chemistry.[3][4] Methods applicable to 1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- often involve multi-step sequences starting from simpler aromatic precursors.
Caption: Generalized workflow for the synthesis of the target compound.
Protocol 1: Sequential Alkylation and Cyanation [1] This two-step approach first establishes the N-methylated core before introducing the cyano group.
-
N1-Methylation via Dimethyl Sulfate :
-
Reactants : 2-Aminobenzimidazole is reacted with dimethyl sulfate in an alkaline medium (e.g., using KOH or NaOH).
-
Rationale : The strong base deprotonates the imidazole nitrogen, forming an anion that readily undergoes nucleophilic attack on the electrophilic methyl group of dimethyl sulfate. This step is crucial for installing the methyl group regioselectively.
-
-
Introduction of the Cyano Group :
-
This step would typically involve a Sandmeyer-type reaction on a 6-amino precursor or palladium-catalyzed cyanation of a 6-bromo precursor. The specific precursor would be synthesized from appropriately substituted nitroanilines.
-
Protocol 2: One-Pot Microwave-Assisted Cyclocondensation [1] This method offers an efficient route to the core structure, valued for its reduced reaction times and often higher yields.
-
Reaction Setup : A mixture of a suitably substituted aniline (e.g., 2-nitro-4-methylaniline), a cyanide source (e.g., malononitrile), and a cyclizing agent (e.g., ammonium acetate) is prepared.
-
Microwave Irradiation : The mixture is subjected to microwave irradiation at elevated temperature and pressure.
-
Conditions : 300 W, 150°C, 20 minutes.
-
Rationale : Microwave energy accelerates the rate of the condensation and cyclization reactions, allowing the rapid formation of the benzimidazole ring system in a single step. This approach exemplifies green chemistry principles by minimizing solvent use and energy consumption. A reported yield for a similar process is 74%.[1]
-
Chemical Reactivity
The molecule's reactivity is dictated by its functional groups.[1]
-
Oxidation : The benzimidazole ring and amino group can be susceptible to oxidation by strong oxidizing agents like hydrogen peroxide or potassium permanganate.
-
Reduction : The nitrile group can be reduced to a primary amine (-CH₂NH₂) using reducing agents such as lithium aluminum hydride (LiAlH₄), which would significantly alter the compound's biological profile.
-
Substitution : The 2-amino group can act as a nucleophile and participate in substitution reactions. For example, it can be acylated or alkylated under appropriate conditions. The aromatic ring can undergo further electrophilic substitution, with the directing effects determined by the existing substituents.
Biological Activity and Therapeutic Potential
The benzimidazole scaffold is of high interest in medicinal chemistry.[1][5] Derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[2][6]
Anticancer Activity
1H-Benzimidazole-6-carbonitrile, 2-amino-1-methyl- has been investigated for its potential as an anticancer agent.[1]
-
In Vitro Cytotoxicity : Studies have shown that the compound induces apoptosis (programmed cell death) in cancer cell lines.
-
Cell Lines : Promising cytotoxic effects were observed against HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma) cells.
-
Efficacy : The reported IC₅₀ value (the concentration required to inhibit 50% of cell growth) for these cell lines was approximately 25.72 μM.[1]
Mechanism of Action
The primary proposed mechanism for its biological effects involves the inhibition of DNA topoisomerases.[1]
-
Target Interaction : DNA topoisomerases are critical enzymes that manage the topology of DNA during replication and transcription. By inhibiting these enzymes, the compound can disrupt DNA replication in rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The planar benzimidazole structure is well-suited to intercalate with DNA or bind to the enzyme-DNA complex, interfering with its function.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) for structurally related compounds, as a specific SDS for the title compound is not widely available.[7][8]
Hazard Identification (GHS Classification)
Based on data for 2-Amino-1-methylbenzimidazole, the following hazards are likely:[8][9]
-
Skin Irritation (Category 2) : Causes skin irritation.[8]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[8]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation.[7]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear safety glasses with side-shields or goggles.[7]
-
Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[7][8]
-
Respiratory Protection : Avoid breathing dust. If dust is generated, a NIOSH-approved respirator is recommended.[8]
-
-
Hygiene Measures : Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[7][8]
First Aid Measures
-
Inhalation : Remove the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[7]
-
Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing. Get medical advice if skin irritation occurs.[7][8]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if you feel unwell.[7]
Storage and Stability
-
Storage Conditions : Keep the container tightly closed in a dry and well-ventilated place. Store locked up.[7]
-
Incompatible Materials : Keep away from strong oxidizing agents.[7]
-
Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and carbon oxides.[7]
References
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Royal Society of Chemistry. (2020). Supporting Information. Retrieved from [Link]
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American Chemical Society. (n.d.). Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-1-methylbenzimidazole. Retrieved from [Link]
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Yadav, G., et al. (n.d.). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Retrieved from [Link]
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Hranjec, M., et al. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH. Retrieved from [Link]
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Chen, R.-H., et al. (2014). Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. ResearchGate. Retrieved from [Link]
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Rahman, S. M. A., et al. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]
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Ajani, O. O., et al. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]
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PubMed. (n.d.). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Retrieved from [Link]
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Lee, J., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. NIH. Retrieved from [Link]
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Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library. Retrieved from [Link]
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